Benzoic acid, 4-(4-aminobutyl)-, methyl ester
Description
Benzoic acid, 4-(4-aminobutyl)-, methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 4-aminobutyl substituent at the para position of the aromatic ring. The 4-aminobutyl chain introduces a flexible aliphatic amine moiety, which may enhance solubility in polar solvents and enable interactions with biological targets via hydrogen bonding or ionic interactions .
Properties
CAS No. |
141019-02-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 4-(4-aminobutyl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3 |
InChI Key |
USTMGHLYMCBVIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(4-aminobutyl)benzoic Acid
A common approach to obtain the methyl ester is the esterification of the free acid with methanol under acidic catalysis:
- Reaction conditions: Methanol reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.
- Process control: Temperature maintained around 60-90 °C for 3-6 hours.
- Workup: Cooling the reaction mixture to 5-10 °C, followed by pH adjustment to 4-9 using aqueous base (e.g., sodium hydroxide or potassium hydroxide) to neutralize residual acid and facilitate extraction.
- Extraction: Use of organic solvents like toluene to isolate the methyl ester.
- Yield: Typically above 85%, with optimized conditions reaching 88% or higher yields.
This method is widely used due to its simplicity and economic viability, though care must be taken to avoid hydrolysis of the ester during workup.
Catalytic Reduction of Precursors
The aminoalkyl substituent can be introduced by catalytic hydrogenation of suitable precursors:
- Precursors: Methyl 4-formylbenzoate, methyl 4-cyanobenzoate, or methyl 4-chloromethylbenzoate.
- Catalysts: Raney nickel or ruthenium on carbon (Ru-C).
- Reaction conditions: Hydrogenation in the presence of ammonia or ammonium hydroxide under elevated temperature (100-160 °C) and pressure (10-21 kg/cm²).
- Mechanism: Reduction of the formyl or cyano group to an amino group; or nucleophilic substitution of chloromethyl with ammonia.
- Advantages: High selectivity and yield (up to 93.6% reported for 4-(aminomethyl)benzoic acid).
For the 4-(4-aminobutyl) substituent, similar reductive amination or catalytic hydrogenation strategies can be adapted by starting from 4-(4-oxobutyl)benzoic acid derivatives or corresponding nitriles.
Dehydration-Condensation Using Acid Catalysts
An alternative esterification route involves the dehydration-condensation reaction between the carboxylic acid and methanol:
- Catalysts: Non-volatile acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Process: Heating the acid and alcohol mixture to remove water and drive ester formation.
- Post-treatment: Removal of residual acid catalyst by treatment with weak bases to prevent side reactions.
- Scope: Applicable to a wide range of carboxylic acids and alcohols, including those with aminoalkyl substituents.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed esterification | Methanol, HCl or H2SO4, reflux, pH adjustment | Simple, cost-effective | Risk of ester hydrolysis | 85-90 |
| Catalytic hydrogenation | Raney Ni or Ru-C, H2, ammonia, elevated T & P | High selectivity, high yield | Requires high pressure equipment | >90 |
| Dehydration-condensation | Carboxylic acid + alcohol, acid catalyst | Broad substrate scope | Requires catalyst removal steps | Variable |
Research Findings and Optimization
- pH and temperature control during esterification is critical to suppress premature hydrolysis of the methyl ester and to maximize extraction efficiency.
- Catalytic hydrogenation under alkaline conditions allows the use of lower hydrogen pressure and simplifies purification, enhancing economic viability.
- Byproducts such as hydroxymethyl or methyl benzoic acids can form during catalytic reduction but are typically minor (<5%) and manageable by purification.
- Process scale-up considerations include apparatus corrosion due to acidic conditions and catalyst recovery for reuse, impacting industrial feasibility.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-aminobutyl)benzoic acid.
Reaction Conditions and Mechanisms
Mechanistic Insights :
-
Base-catalyzed (BAC2) : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate .
-
Acid-catalyzed (AAc2) : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water .
Acylation of the 4-Aminobutyl Group
The primary amine reacts with acylating agents to form stable amides.
Common Acylation Reactions
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0–25°C | Methyl 4-(4-acetamidobutyl)benzoate | 88% | |
| Benzoyl chloride | Pyridine, THF, reflux | Methyl 4-(4-benzamidobutyl)benzoate | 82% |
Key Observations :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
-
Steric hindrance from the butyl chain slightly reduces reaction rates compared to simpler analogs .
Condensation Reactions (Schiff Base Formation)
The amine reacts with aldehydes/ketones to form imines (Schiff bases), critical in coordination chemistry.
Example Reaction with Benzaldehyde
| Aldehyde/Ketone | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Benzaldehyde | EtOH, 60°C, 4h | N-Benzylidene derivative | 75% | |
| Cyclohexanone | Toluene, MgSO₄, Δ | N-Cyclohexylidene derivative | 68% |
Applications :
Alkylation of the Amino Group
The amine undergoes alkylation with alkyl halides to form secondary or tertiary amines.
Alkylation with Methyl Iodide
| Alkylating Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Methyl iodide | NaHCO₃, MeOH, 25°C | N-Methyl derivative | 78% | |
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | N-Carbethoxymethyl derivative | 65% |
Challenges :
Oxidation Reactions
The aminobutyl chain is resistant to oxidation under mild conditions but degrades under strong oxidizers.
| Oxidizing Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 100°C | 4-(4-Nitrobutyl)benzoic acid | 40% | |
| H₂O₂, FeSO₄ | AcOH, 50°C | N-Oxide derivative | 32% |
Notes :
-
Oxidation of the primary amine to nitro groups requires harsh conditions and often results in low yields.
Catalytic Hydrogenation
Though the compound lacks unsaturated bonds, the ester and amine groups remain inert under standard hydrogenation conditions. Related pathways include:
Scientific Research Applications
Chemistry: Methyl 4-(4-aminobutyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-aminobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzoic acid, 4-(4-aminobutyl)-, methyl ester and related compounds:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Solubility The 4-aminobutyl group in the target compound introduces a primary amine, which increases water solubility at acidic pH (via protonation) compared to non-polar substituents like the 4-oxobutyl chain . Hydroxyl or nitro groups (e.g., methyl gallate, 4-nitrobenzoate) enhance polarity and hydrogen-bonding capacity, favoring antioxidant or enzymatic interactions .
Biological Activity Antitumor Potential: Compounds like Av7 (2-acetylamino benzoate) and Av9 (complex acylated derivatives) exhibit cytotoxicity against cancer cells, suggesting that the 4-aminobutyl group in the target compound may similarly interact with cellular targets . Antimicrobial and Antioxidant Activity: Methyl gallate’s hydroxyl groups enable radical scavenging, while the aminobutyl chain’s basicity could disrupt microbial membranes .
Synthetic and Industrial Applications Simple esters (e.g., benzoic acid methyl ester) are volatile aroma compounds, whereas the 4-aminobutyl derivative’s amine functionality may make it suitable for drug conjugation or polymer synthesis . The 4-oxobutyl analog (CAS 106200-41-3) serves as a ketone-containing intermediate, contrasting with the target compound’s amine reactivity .
Biological Activity
Benzoic acid, 4-(4-aminobutyl)-, methyl ester (often referred to as 4-aminobutyl benzoate) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₂H₁₇NO₂
- Molecular Weight : 219.27 g/mol
The structure consists of a benzoic acid moiety with a 4-(4-aminobutyl) substituent, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, para-aminobenzoic acid (PABA) and its derivatives have been shown to possess antibacterial effects against various pathogens such as Listeria monocytogenes, Salmonella enteritidis, and E. coli .
A study highlighted that modifications in the chemical structure of PABA can enhance its antimicrobial efficacy, particularly at lower pH levels which potentiate its action .
2. Anticancer Activity
The anticancer potential of benzoic acid derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives showed considerable inhibitory effects on cancer cell proliferation. For example, compounds derived from PABA exhibited IC₅₀ values ranging from 3.0 µM to 5.85 µM against various cancer cell lines including MCF-7 and A549 .
Table 1: Anticancer Activity of Benzoic Acid Derivatives
| Compound Name | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Benzamide derivative of PABA | 5.85 | Various |
| Carboxamide derivative | 3.0 | MCF-7 |
| Cyano-hydroxy-methoxybenzylidene | <10 | Multiple lines |
3. Enzyme Inhibition Activity
Benzoic acid derivatives have been studied for their ability to inhibit various enzymes, including cholinesterases which are crucial in neurodegenerative diseases. For instance, certain compounds showed significant inhibition against acetylcholinesterase (AChE) with IC₅₀ values in the low micromolar range .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Inhibited | IC₅₀ (µM) |
|---|---|---|
| Benzylaminobenzoic acid | AChE | 2.67 |
| Mono-substituted benzohydrazide | AChE and BChE | 0.59 |
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various benzoic acid derivatives, significant growth inhibition was noted in human cancer cell lines such as MCF-7 and HepG2. The study utilized molecular docking studies to predict binding affinities and modes of action for the most active compounds .
Another investigation into the mechanisms of action revealed that certain benzoic acid derivatives activate proteasomal pathways and autophagy-lysosome systems, which are crucial for cellular homeostasis and could be leveraged for anti-aging therapies . This suggests a broader application of these compounds beyond traditional antimicrobial or anticancer roles.
Q & A
Q. What spectroscopic techniques are recommended for characterizing Benzoic acid, 4-(4-aminobutyl)-, methyl ester, and how should data interpretation be approached?
Methodological Answer: Characterization should integrate multiple spectroscopic methods:
- Infrared (IR) Spectroscopy : Focus on identifying functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, NH₂ stretches from the aminobutyl group). Compare with reference spectra of structurally similar esters, such as methyl vanillate (C=O at 1720 cm⁻¹) .
- Mass Spectrometry (MS) : Use electron ionization (EI) to observe molecular ion peaks and fragmentation patterns. For example, methyl esters of substituted benzoic acids often show loss of methoxy (-OCH₃, 31 Da) or aminobutyl side-chain fragments .
- Nuclear Magnetic Resonance (NMR) : Assign signals using ¹H and ¹³C NMR. The methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). The 4-aminobutyl chain will show characteristic NH₂ protons (δ 1.5–2.5 ppm) and methylene/methyl signals .
Data Interpretation Tip : Cross-validate results with computational tools (e.g., NIST Chemistry WebBook) to resolve ambiguities in overlapping peaks .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
- Step 1 : Esterification of 4-(4-aminobutyl)benzoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux. Monitor completion via TLC or FTIR for disappearance of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. Optimization Strategies :
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- For higher yields, employ coupling agents like DCC (dicyclohexylcarbodiimide) in mild, non-acidic conditions to avoid side reactions with the aminobutyl group .
Advanced Research Questions
Q. How does the 4-aminobutyl substituent influence the compound’s physicochemical properties compared to other benzoic acid esters?
Methodological Answer : The 4-aminobutyl group introduces unique properties:
- Polarity : Increased hydrophilicity due to the NH₂ group, affecting solubility (e.g., higher water solubility than methyl vanillate) .
- Thermal Stability : Thermogravimetric analysis (TGA) of similar esters (e.g., benzoic acid, 4-(4-pentenyloxy)-, methyl ester) shows decomposition onset at ~200°C . For the target compound, expect lower thermal stability due to the labile NH₂ group.
- Acid-Base Behavior : The aminobutyl chain confers basicity (pKa ~9–10), influencing protonation states in biological assays. Use pH-adjusted buffers in solubility or activity studies .
Comparative Analysis : Contrast with methyl 4-hydroxy-3-methoxybenzoate (vanillic acid methyl ester), which lacks the aminobutyl group but shows higher crystallinity .
Q. What experimental strategies resolve contradictory data on the thermal stability of this compound?
Methodological Answer : Conflicting TGA/DSC results may arise from sample purity or experimental conditions. Mitigate discrepancies by:
- Purity Validation : Use HPLC (>98% purity) to eliminate impurities affecting decomposition profiles .
- Controlled Atmosphere Analysis : Perform TGA under inert gas (N₂/Ar) to prevent oxidative degradation. For example, benzoic acid derivatives degrade faster in air due to NH₂ oxidation .
- Reproducibility Checks : Compare data across multiple instruments (e.g., NIST-calibrated DSC vs. commercial systems) .
Q. What methodological considerations are critical for assessing the biological activity of this compound in pharmacological studies?
Methodological Answer :
- Target Selection : Prioritize assays linked to aminobutyl-modified compounds, such as NF-κB inhibition (observed in structurally related benzoic acid esters ).
- Dose-Response Studies : Account for the compound’s basicity (pKa ~9–10) by adjusting cell culture media pH to maintain solubility .
- Metabolic Stability : Use liver microsome assays to evaluate ester hydrolysis. For example, methyl esters of 4-hydroxybenzoic acid show rapid hydrolysis in vitro .
Validation : Cross-reference with methyl vanillate’s anti-inflammatory activity to identify structure-activity relationships .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer :
- Storage : Store at –20°C in airtight, amber vials under inert gas (N₂) to prevent hydrolysis and NH₂ oxidation .
- Handling : Use desiccators during weighing to minimize moisture absorption. For biological assays, prepare fresh solutions in degassed buffers to limit ester hydrolysis .
Degradation Monitoring : Track stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
